molecular formula C20H26Cl2N2O B1664487 10-Debc hydrochloride CAS No. 201788-90-1

10-Debc hydrochloride

Cat. No.: B1664487
CAS No.: 201788-90-1
M. Wt: 381.3 g/mol
InChI Key: SVKSJUIYYCQZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

10-Debc hydrochloride is a selective inhibitor of Akt, also known as Protein Kinase B (PKB) . Akt is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

this compound inhibits the IGF-1-stimulated phosphorylation and activation of Akt . This inhibition of Akt phosphorylation by this compound correlates strongly with the suppression of downstream targets, including mTOR, p70 S6 kinase, and S6 ribosomal protein .

Biochemical Pathways

The inhibition of Akt by this compound leads to the suppression of the downstream targets, mTOR, p70 S6 kinase, and S6 ribosomal protein . These proteins are key components of the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth .

Pharmacokinetics

The effectiveness of this compound has been measured in vitro .

Result of Action

this compound has shown inhibitory activity against Mycobacterium abscessus . It significantly inhibited the growth of wild-type M. abscessus and clinical isolates, including clarithromycin-resistant M. abscessus strains . In addition, this compound has been found to enhance the toxicity induced by a combination of menadione and ascorbic acid in U251 human glioblastoma cells .

Action Environment

this compound operates under anaerobic conditions without replication as well as in the presence of biofilms . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as oxygen levels and the presence of biofilms .

Biochemical Analysis

Biochemical Properties

10-DEBC hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of Akt/PKB. Akt is a serine/threonine kinase that phosphorylates and inactivates components of the apoptotic machinery, including Caspase 9 and BAD. By inhibiting Akt, this compound suppresses the downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein . This inhibition leads to the suppression of cell growth and induction of apoptosis in various cell types, including rhabdomyosarcoma cells .

Cellular Effects

This compound has been shown to significantly impact cellular processes. In human macrophages and human embryonic cell-derived macrophages, this compound inhibits the growth of Mycobacterium abscessus, including wild-type, clinical isolates, and clarithromycin-resistant strains . Additionally, in human U251 glioblastoma cells, this compound enhances the anti-glioblastoma effect of menadione and ascorbic acid by increasing autophagic flux and amplifying reactive oxygen species (ROS) levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting Akt phosphorylation and activation .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of Akt/PKB. This inhibition prevents the phosphorylation and activation of Akt, thereby suppressing the downstream signaling pathways involving mTOR, p70 S6 kinase, and S6 ribosomal protein . By blocking these pathways, this compound induces apoptosis and inhibits cell growth. Additionally, this compound has been shown to enhance the autophagic flux and increase ROS levels in glioblastoma cells, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound retains its inhibitory activity against Mycobacterium abscessus under anaerobic conditions and in the presence of biofilms . The stability and degradation of this compound in various experimental conditions have not been extensively studied, but its long-term effects on cellular function have been demonstrated in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving human U251 glioblastoma cells, this compound at concentrations of 10 μM significantly enhanced the anti-glioblastoma effects of menadione and ascorbic acid . The specific dosage effects and potential toxic or adverse effects at high doses in animal models have not been thoroughly investigated.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell survival and apoptosis. By inhibiting Akt, this compound affects the phosphorylation of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-cancer and anti-microbial effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s ability to inhibit Akt phosphorylation and activation suggests that it may be efficiently transported to its target sites within cells . Detailed studies on the transporters and binding proteins involved in its distribution are lacking.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, Akt/PKB. By inhibiting Akt, this compound affects the localization and activity of downstream signaling molecules such as mTOR, p70 S6 kinase, and S6 ribosomal protein

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Debc hydrochloride involves multiple steps, starting from the appropriate precursor compoundsThe final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized to ensure high yield and purity, often involving the use of advanced purification methods such as recrystallization and chromatography. The production process is carried out under strict quality control to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 10-Debc hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure optimal yields and selectivity .

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used for various research and therapeutic applications .

Scientific Research Applications

10-Debc hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKSJUIYYCQZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587887
Record name 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201788-90-1
Record name 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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